![molecular formula C225H234O9 B13782333 Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate typically involves multi-step organic reactions. The process begins with the preparation of the phenylethynyl intermediates, followed by their attachment to the undecyl chain. The final step involves the formation of the trimesate core, which is achieved through esterification reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification methods to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate undergoes various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenylethynyl groups to phenyl groups.
Substitution: The compound can undergo substitution reactions, where the phenylethynyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include quinone derivatives, phenyl-substituted compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate involves its interaction with specific molecular targets and pathways. The phenylethynyl groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tris-[11-pentakis-(4’-methylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-ethylphenylethynyl)phenoxyundecyl]trimesate
- Tris-[11-pentakis-(4’-butylphenylethynyl)phenoxyundecyl]trimesate
Comparison: Tris-[11-pentakis-(4’-propylphenylethynyl)phenoxyundecyl]trimesate is unique due to its specific propyl substituents, which influence its chemical properties and reactivity. Compared to similar compounds with different alkyl groups, it may exhibit distinct solubility, stability, and interaction profiles, making it suitable for specific applications.
Eigenschaften
Molekularformel |
C225H234O9 |
|---|---|
Molekulargewicht |
3082 g/mol |
IUPAC-Name |
tris[11-[2,3,4,5,6-pentakis[2-(4-propylphenyl)ethynyl]phenoxy]undecyl] benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C225H234O9/c1-16-58-172-73-103-187(104-74-172)133-148-205-208(151-136-190-109-79-175(61-19-4)80-110-190)214(157-142-196-121-91-181(67-25-10)92-122-196)220(215(158-143-197-123-93-182(68-26-11)94-124-197)209(205)152-137-191-111-81-176(62-20-5)82-112-191)229-163-52-46-40-34-31-37-43-49-55-166-232-223(226)202-169-203(224(227)233-167-56-50-44-38-32-35-41-47-53-164-230-221-216(159-144-198-125-95-183(69-27-12)96-126-198)210(153-138-192-113-83-177(63-21-6)84-114-192)206(149-134-188-105-75-173(59-17-2)76-106-188)211(154-139-193-115-85-178(64-22-7)86-116-193)217(221)160-145-199-127-97-184(70-28-13)98-128-199)171-204(170-202)225(228)234-168-57-51-45-39-33-36-42-48-54-165-231-222-218(161-146-200-129-99-185(71-29-14)100-130-200)212(155-140-194-117-87-179(65-23-8)88-118-194)207(150-135-189-107-77-174(60-18-3)78-108-189)213(156-141-195-119-89-180(66-24-9)90-120-195)219(222)162-147-201-131-101-186(72-30-15)102-132-201/h73-132,169-171H,16-72,163-168H2,1-15H3 |
InChI-Schlüssel |
FSRSQNKSAQBWJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCC)C#CC4=CC=C(C=C4)CCC)OCCCCCCCCCCCOC(=O)C5=CC(=CC(=C5)C(=O)OCCCCCCCCCCCOC6=C(C(=C(C(=C6C#CC7=CC=C(C=C7)CCC)C#CC8=CC=C(C=C8)CCC)C#CC9=CC=C(C=C9)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C(=O)OCCCCCCCCCCCOC1=C(C(=C(C(=C1C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC)C#CC1=CC=C(C=C1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


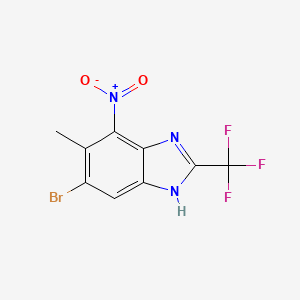

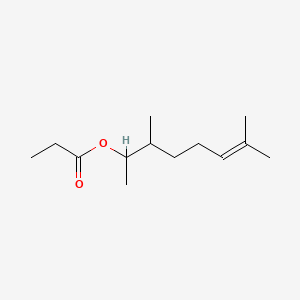
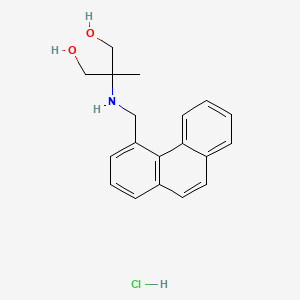

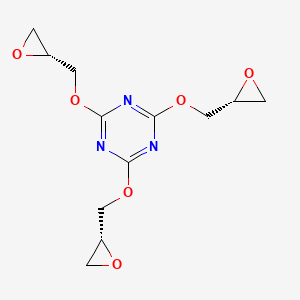
![4-Methyl-4-[4-(propan-2-yl)cyclohexyl]pentan-2-yl acetate](/img/structure/B13782298.png)
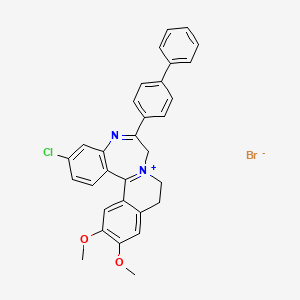


![2-[3-[Carboxy(thiophen-2-yl)methyl]phenyl]propanoic acid](/img/structure/B13782323.png)
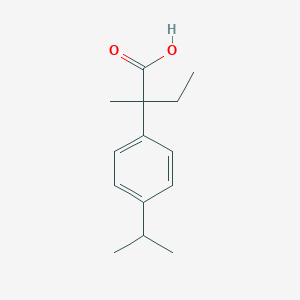
![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![4,9-Dimethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B13782330.png)
